4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole
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Overview
Description
4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with chloromethyl, chlorophenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-amino-2-methylpropan-1-ol to form an intermediate, which is then cyclized to produce the oxazole ring. The chloromethyl group can be introduced via chloromethylation reactions using formaldehyde and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the oxazole ring or the chlorophenyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the chlorine atom in the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce hydroxyl or carbonyl groups.
Scientific Research Applications
4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism by which 4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-4,5-dimethyl-1,3-oxazole: Similar in structure but with different substituents on the oxazole ring.
4-(Bromomethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole: Similar but with a bromomethyl group instead of a chloromethyl group.
2-(2-Chlorophenyl)-5-methyl-1,3-oxazole: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
Uniqueness
4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole is unique due to the presence of both chloromethyl and chlorophenyl groups, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-7-10(6-12)14-11(15-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYTZASJYGTKTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2Cl)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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